molecular formula C6H7ClF2N2 B1300041 2,4-Difluorophenylhydrazine hydrochloride CAS No. 51523-79-6

2,4-Difluorophenylhydrazine hydrochloride

Cat. No.: B1300041
CAS No.: 51523-79-6
M. Wt: 180.58 g/mol
InChI Key: AAMNNSRHAVREBH-UHFFFAOYSA-N
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Description

2,4-Difluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H6F2N2·HCl. It is a derivative of phenylhydrazine, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluorophenylhydrazine hydrochloride can be synthesized through the reaction of phenylhydrazine with 2,4-difluorobenzaldehyde. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional purification steps such as distillation and chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Difluorophenylhydrazine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-difluorophenylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylhydrazine hydrochloride
  • 2,4-Dinitrophenylhydrazine
  • 4-Fluorophenylhydrazine hydrochloride
  • 2,6-Difluoroaniline

Uniqueness

2,4-Difluorophenylhydrazine hydrochloride is unique due to the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring. This structural feature imparts specific chemical properties, such as increased reactivity and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

(2,4-difluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMNNSRHAVREBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369833
Record name 2,4-Difluorophenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40594-29-4, 51523-79-6
Record name 1-(2,4-Difluorophenyl)hydrazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40594-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorophenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluorophenylhydrazine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The 2,4-difluorophenylhydrazine hydrochloride (m.p. 244°-246° C.) was prepared from 2,4-difluoroaniline hydrochloride using a procedure similar to that described in Example 5 for the preparation of 4-benzoyloxyphenylhydrazine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-benzoyloxyphenylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,4-difluorophenylhydrazine hydrochloride a useful reagent in the synthesis of pyrazoles?

A1: this compound serves as a source of the 2,4-difluorophenylhydrazine nucleophile. This nucleophile reacts with acyloxiranes, which are readily derived from Baylis-Hillman adducts, to form the pyrazole ring. The reaction proceeds through a ring-opening and subsequent cyclization, ultimately yielding the desired 1,3,4-trisubstituted pyrazole product []. The presence of the 2,4-difluorophenyl group introduces specific steric and electronic properties that can influence the reactivity and properties of the resulting pyrazole derivative.

Q2: What are the advantages of this synthetic approach compared to other methods for synthesizing pyrazoles?

A2: This method, as described in the paper, offers several advantages []:

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